molecular formula C8H8O3 B166110 Mandelic acid CAS No. 611-72-3

Mandelic acid

Cat. No.: B166110
CAS No.: 611-72-3
M. Wt: 152.15 g/mol
InChI Key: IWYDHOAUDWTVEP-UHFFFAOYSA-N
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Description

Mandelic acid is an aromatic alpha hydroxy acid with the molecular formula C₆H₅CH(OH)CO₂H. It is a white crystalline solid that is soluble in water and polar organic solvents. The compound was first discovered in 1831 by the German pharmacist Ferdinand Ludwig Winckler while heating amygdalin, an extract of bitter almonds, with diluted hydrochloric acid . The name “mandelic” is derived from the German word “Mandel,” meaning almond. This compound is widely used in the pharmaceutical and cosmetic industries due to its antibacterial and exfoliating properties .

Mechanism of Action

Target of Action

Mandelic acid, an aromatic alpha hydroxy acid, is primarily used as an ingredient in cosmetics and drug products applied topically . It acts as an exfoliator, loosening and lifting dead skin cells to encourage renewal . In addition to its micro-exfoliating properties, this compound exhibits antibacterial, antifungal, and anti-inflammatory properties .

Mode of Action

This compound works by breaking up the bond between skin cells, leading to an increased rate of cellular turnover . This is beneficial because it purges the skin of dead skin cells, which can lead to wrinkles, hyperpigmentation, and acne, among other conditions . It also inhibits tyrosinase, the enzyme that stimulates melanin production, making it a natural brightener .

Biochemical Pathways

The most studied this compound degradation pathway from Pseudomonas putida consists of mandelate racemase, S-mandelate dehydrogenase, benzoylformate decarboxylase, benzaldehyde dehydrogenase, and downstream benzoic acid degradation pathways .

Pharmacokinetics

It is known that this compound or hippuric acid acidify the urine . The half-life is approximately 4.3 hours, with an onset of action around 30 minutes . The peak plasma time is between 3-8 hours, and the volume of distribution is 0.56 L/kg . Excretion occurs through the urine, with methenamine 90% excreted within 24 hours . Mandelic or hippuric acid may accumulate with severe renal impairment .

Result of Action

This compound accelerates cell turnover and functions as a powerful exfoliate to remove dead skin cells . This promotes collagen production, which is the main protein found in skin and connective tissue . Its antibacterial and anti-inflammatory properties make it effective in treating acne and folliculitis .

Action Environment

The action of this compound can be influenced by environmental factors. Furthermore, the development of environmentally friendly production methods for this compound is an active area of research .

Biochemical Analysis

Biochemical Properties

Mandelic acid and its derivatives are an important class of chemical synthetic blocks, which is widely used in drug synthesis and stereochemistry research . In nature, this compound degradation pathway has been widely identified and analysed as a representative pathway of aromatic compounds degradation . The most studied this compound degradation pathway from Pseudomonas putida consists of mandelate racemase, S-mandelate dehydrogenase, benzoylformate decarboxylase, benzaldehyde dehydrogenase and downstream benzoic acid degradation pathways .

Cellular Effects

This compound can help brighten, smooth, and clear skin when added to skincare products . As an AHA, this compound helps chemically exfoliate dead skin cells off the top layer of skin (the epidermis) . On a cellular level, it helps loosen dead skin cells on the surface so new skin cells can take over, leaving fresher, smoother skin . This compound also helps promote collagen production, which helps plump the skin, improve elasticity, and smooth fine lines .

Molecular Mechanism

This compound works by breaking down the bonds between dead skin cells on the skin’s surface . This promotes cellular turnover . Its antibacterial and anti-inflammatory properties make it effective in treating acne and folliculitis .

Temporal Effects in Laboratory Settings

This compound accelerates cell turnover and functions as a powerful exfoliate to remove dead skin cells . In an 8-week study, clinical grading showed improvements in oiliness (73%) and shine (67%) at week 8 . All aging parameters showed statistically significant improvements .

Dosage Effects in Animal Models

This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is a substrate or product of several biochemical processes called the mandelate pathway . Mandelate racemase interconverts the two enantiomers via a pathway that involves cleavage of the alpha-CH bond . Mandelate dehydrogenase is yet another enzyme on this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mandelic acid is typically prepared by the acid-catalyzed hydrolysis of mandelonitrile, which is the cyanohydrin of benzaldehyde. The reaction involves the following steps :

  • Benzaldehyde reacts with sodium bisulfite to form an adduct.
  • The adduct is then reacted with sodium cyanide to form mandelonitrile.
  • Mandelonitrile undergoes acid hydrolysis to yield this compound.

Alternatively, this compound can be synthesized by the base hydrolysis of phenylchloroacetic acid or dibromacetophenone . Another method involves heating phenylglyoxal with alkalis .

Industrial Production Methods: In industrial settings, this compound is often produced using benzaldehyde, chloroform, and sodium hydroxide as raw materials. Beta-cyclodextrin is used as a catalyst to form dichlorocarbene from chloroform, which then reacts with benzaldehyde to form sodium mandelate. The sodium mandelate is acidified with hydrochloric acid to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Mandelic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: At pH 4.0, hydrous manganese oxide oxidizes this compound to phenylglyoxylic acid and benzaldehyde. These intermediates are further oxidized to benzoic acid .

Reduction: this compound can be reduced to phenylglycolic acid using reducing agents such as sodium borohydride.

Substitution: this compound can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Glycolic acid
  • Lactic acid
  • Citric acid
  • Malic acid

Properties

IUPAC Name

2-hydroxy-2-phenylacetic acid
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InChI

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IWYDHOAUDWTVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8O3
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Related CAS

32518-00-6, Array
Record name Poly(mandelic acid)
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DSSTOX Substance ID

DTXSID6023234
Record name Mandelic acid
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Molecular Weight

152.15 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, Solid; Darkens and decomposes after prolonged light exposure; [Merck Index] White crystalline powder with a faint sweet odor; [Fisher Scientific MSDS]
Record name Benzeneacetic acid, .alpha.-hydroxy-
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Vapor Pressure

0.0000164 [mmHg]
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CAS No.

90-64-2, 611-72-3
Record name Mandelic acid
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Record name Mandelic acid
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Record name MANDELIC ACID
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Record name DL-2-hydroxy-2-phenylacetic acid
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Synthesis routes and methods I

Procedure details

To a portion (1100 mls out of a total of 4800 mls) of the mother liquor plus methanol wash liquor obtained from resolution B, containing about 2.4 moles of a mixture of diastereomers, consisting of about 2.25 moles of (-)-2-amino-1-butanol L-(+)-mandelate and about 0.15 mole of (-)-2-amino-1-butanol D-(-)-mandelate, is added 180 grams of potassium hydroxide (88.8% real; 2.85 moles) to obtain a solution having an initial αD25°C. of +24.7° ("as is", 10 cm cell). The solution is then heated at 115°-116° C. under pressure (40 psi) for 4 hours to obtain a mandelic acid solution having an αD25°C. of -3.0° ("as is", 10 cm cell). The resulting solution is essentially racemized, the negative rotation being due to the presence of the (-)-2-amino-1-butanol.
[Compound]
Name
mixture
Quantity
2.4 mol
Type
reactant
Reaction Step One
Name
(-)-2-amino-1-butanol L-(+)-mandelate
Quantity
2.25 mol
Type
reactant
Reaction Step Two
Name
(-)-2-amino-1-butanol D-(-)-mandelate
Quantity
0.15 mol
Type
reactant
Reaction Step Three
Quantity
180 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To the filtrate remaining after process A above was added 201 grams of 50% sodium hydroxide solution, for a pH of 12.9. The basic solution was extracted 3 times with toluene, for a total toluene addition of 325 grams. The toluene and (-)PEA were distilled off under vacuum, resulting in a recovery of 303.6 grams (93.4%) of toluene, and L(-)PEA in about 260.2 grams. The sodium mandelate/sodium acetate phase was neutralized with 305.4 grams HCl, giving a pH of about 0.8. This was extracted 4 times with MIBK, in a fashion similar to that above, for a total addition of 295.3 grams MIBK. 185 grams H2O was added to the MIBK, and the MIBK was distilled off with azeotropic distillation, returning 274.4 grams or 92.9% MIBK recovery. The mandelic acid recovered from this process, together with that recovered above, gave a total recovery of 299.44 grams mandelic acid, or an 89.5% return.
Quantity
201 g
Type
reactant
Reaction Step One
Name
sodium mandelate sodium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
305.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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